Mafp

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

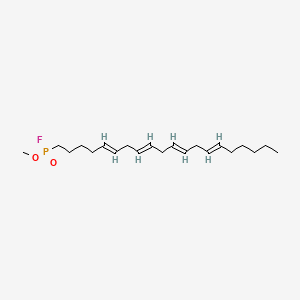

IUPAC Name |

(5E,8E,11E,14E)-1-[fluoro(methoxy)phosphoryl]icosa-5,8,11,14-tetraene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H36FO2P/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-25(22,23)24-2/h7-8,10-11,13-14,16-17H,3-6,9,12,15,18-21H2,1-2H3/b8-7+,11-10+,14-13+,17-16+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWKZCGMJGHHOKJ-SHDWVJIKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCC=CCC=CCC=CCCCCP(=O)(OC)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C/C/C=C/C/C=C/C/C=C/CCCCP(=O)(OC)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H36FO2P | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Mytilus edulis Foot Protein: A Technical Guide to the Molecular Basis of a Biological Superglue

For Researchers, Scientists, and Drug Development Professionals

The blue mussel, Mytilus edulis, possesses an extraordinary ability to adhere to a wide variety of surfaces in the harsh intertidal zone, a feat made possible by a collection of specialized proteins secreted by its foot. These proteins, collectively known as Mytilus foot proteins (Mefps), are the primary components of the byssus, a structure of adhesive threads that has garnered significant interest for its potential applications in bio-adhesives, medical sealants, and anti-fouling coatings. This technical guide provides an in-depth exploration of the core components of Mytilus edulis foot proteins, including their composition, mechanical properties, the experimental methods used to study them, and the signaling pathways that regulate their production.

Composition and Properties of Mytilus edulis Foot Proteins

The byssus of Mytilus edulis is a complex, hierarchically structured material composed of a variety of proteins. The primary adhesive components are the Mytilus foot proteins (Mefps), which are characterized by the presence of the post-translationally modified amino acid 3,4-dihydroxyphenylalanine (DOPA). DOPA is crucial for both surface adhesion and the cross-linking of the protein matrix, which provides the byssus with its remarkable strength and durability.

Several distinct Mefps have been identified, each with a specific localization and function within the byssus. The main families of these proteins include Mefp-1, Mefp-2, Mefp-3, Mefp-4, Mefp-5, and Mefp-6, in addition to collagenous proteins that provide structural support.

Quantitative Data on Mytilus edulis Foot Proteins

The following tables summarize the key quantitative data for the major Mytilus foot proteins and the mechanical properties of the byssal threads.

| Protein | Molecular Weight (kDa) | Key Features |

| Mefp-1 | 110-130 | High in DOPA (10-15 mol%); tandem repeat sequence; forms the protective cuticle of the byssus. |

| Mefp-2 | 42-47 | Rich in cysteine; forms disulfide bonds for cross-linking. |

| Mefp-3 | 5-7 | Interfacial adhesive protein; high in DOPA and arginine. |

| Mefp-4 | 79 | Phosphorylated; may play a role in cohesion. |

| Mefp-5 | 9.5 | Highest DOPA content (up to 30 mol%); interfacial adhesive protein.[1] |

| Mefp-6 | 11.4 | Rich in cysteine; contributes to the adhesive plaque. |

| Collagen (preCol-P, preCol-D, preCol-NG) | Variable | Provides the core structural framework of the byssal threads. |

| Amino Acid | Mefp-1 | Mefp-2 | Mefp-3 | Mefp-5 | Collagen |

| DOPA | 12.8 | 2.5 | 21.3 | 27.1 | - |

| Tyrosine | 2.9 | 4.4 | 0.5 | 1.1 | 0.6 |

| Lysine | 10.1 | 5.3 | 7.2 | 14.8 | 3.9 |

| Arginine | 2.5 | 3.1 | 15.8 | 4.2 | 4.1 |

| Histidine | 0.7 | 1.5 | 1.2 | 0.0 | 0.5 |

| Aspartic Acid | 5.9 | 10.2 | 4.3 | 1.1 | 6.2 |

| Glutamic Acid | 4.1 | 7.9 | 1.5 | 1.1 | 7.3 |

| Glycine | 8.9 | 9.8 | 18.2 | 12.8 | 33.5 |

| Alanine | 12.8 | 6.2 | 3.1 | 2.1 | 11.2 |

| Proline | 7.9 | 5.8 | 6.5 | 4.2 | 12.1 |

| Serine | 6.9 | 8.8 | 4.1 | 8.5 | 4.8 |

| Threonine | 5.9 | 6.1 | 3.2 | 4.2 | 2.9 |

| Cysteine | - | 7.2 | - | - | 0.7 |

| Valine | 4.2 | 4.9 | 2.1 | 2.1 | 2.1 |

| Isoleucine | 2.1 | 3.9 | 1.1 | 2.1 | 1.5 |

| Leucine | 2.9 | 5.1 | 0.5 | 1.1 | 2.4 |

| Phenylalanine | 0.5 | 1.9 | 0.0 | 1.1 | 1.2 |

| Tryptophan | - | 0.9 | - | - | - |

| Methionine | 0.5 | 1.2 | 0.0 | 0.0 | 0.8 |

| Property | Distal Thread | Proximal Thread |

| Tensile Strength (MPa) | 40 - 100 | 10 - 20 |

| Extensibility (%) | 50 - 100 | 150 - 200 |

| Young's Modulus (MPa) | 300 - 800 | 20 - 50 |

Experimental Protocols

The study of Mytilus edulis foot proteins involves a range of specialized experimental techniques. Below are detailed methodologies for key experiments.

Extraction and Purification of Native Mytilus edulis Foot Proteins

This protocol describes a general method for the extraction and initial purification of Mefps from the foot of Mytilus edulis, adapted from various cited literature.

Materials:

-

Mytilus edulis specimens

-

Dissection tools

-

Liquid nitrogen

-

Mortar and pestle

-

Extraction Buffer: 5% acetic acid (v/v) containing 10 mM sodium metabisulfite and 1 mM phenylmethylsulfonyl fluoride (PMSF)

-

Centrifuge and centrifuge tubes

-

Dialysis tubing (10 kDa MWCO)

-

Lyophilizer

-

Chromatography system (e.g., FPLC or HPLC)

-

Cation exchange column (e.g., Mono S) and Gel filtration column (e.g., Superdex 75)

Procedure:

-

Dissection and Freezing: Dissect the foot from freshly collected Mytilus edulis. Immediately freeze the dissected feet in liquid nitrogen to prevent protein degradation.

-

Homogenization: Grind the frozen feet to a fine powder using a pre-chilled mortar and pestle.

-

Extraction: Resuspend the powdered tissue in ice-cold Extraction Buffer at a ratio of 1:10 (w/v). Stir the suspension for 4-6 hours at 4°C.

-

Clarification: Centrifuge the suspension at 20,000 x g for 30 minutes at 4°C to pellet cellular debris. Carefully collect the supernatant, which contains the soluble Mefps.

-

Dialysis: Transfer the supernatant to dialysis tubing and dialyze against 0.1% acetic acid (v/v) overnight at 4°C with at least three changes of the dialysis buffer.

-

Lyophilization: Freeze-dry the dialyzed protein extract to obtain a crude Mefp powder.

-

Cation Exchange Chromatography: Resuspend the lyophilized powder in a suitable loading buffer (e.g., 50 mM sodium acetate, pH 4.5, containing 6 M urea). Load the sample onto a cation exchange column equilibrated with the same buffer. Elute the bound proteins using a linear gradient of NaCl (e.g., 0-1 M) in the loading buffer. Collect fractions and analyze by SDS-PAGE to identify fractions containing Mefps.

-

Gel Filtration Chromatography: Pool the fractions containing the Mefp of interest and concentrate them. Load the concentrated sample onto a gel filtration column equilibrated with a suitable buffer (e.g., 5% acetic acid) to separate proteins based on size. Collect fractions and analyze by SDS-PAGE to assess purity.

Tensile Testing of Byssal Threads

This protocol outlines the procedure for measuring the mechanical properties of individual byssal threads.

Materials:

-

Mytilus edulis with intact byssal threads

-

Tensile testing apparatus (e.g., an Instron tensometer)

-

Calipers or a high-resolution camera for measuring thread diameter

-

Seawater

Procedure:

-

Sample Preparation: Carefully isolate individual byssal threads from the mussel, ensuring the plaque and the proximal end are intact.

-

Diameter Measurement: Measure the diameter of the thread at several points along its length using calipers or image analysis software and calculate the average diameter.

-

Mounting: Mount the thread in the grips of the tensile testing apparatus, ensuring it is not pre-strained. The test should be conducted in a chamber filled with seawater to maintain the thread's native hydrated state.

-

Tensile Test: Apply a constant strain rate (e.g., 10 mm/min) to the thread until it breaks. Record the force and extension data throughout the test.

-

Data Analysis:

-

Stress: Calculate the engineering stress (σ) by dividing the applied force (F) by the initial cross-sectional area (A₀) of the thread (σ = F/A₀).

-

Strain: Calculate the engineering strain (ε) by dividing the change in length (ΔL) by the initial length (L₀) of the thread (ε = ΔL/L₀).

-

Young's Modulus: Determine the Young's modulus (E) from the initial linear portion of the stress-strain curve (E = σ/ε).

-

Tensile Strength: The maximum stress the thread can withstand before breaking.

-

Extensibility: The maximum strain the thread can endure before breaking.

-

Signaling Pathways in Mytilus edulis Foot Protein Production

The production of Mefps is a complex biological process regulated by intricate signaling pathways. While research in this area is ongoing, studies in Mytilus and other bivalves have implicated several key pathways in development and tissue specification, which likely play a role in the formation of the byssus-secreting foot. The Transforming Growth Factor-beta (TGF-β) and Hedgehog (Hh) signaling pathways are two such critical pathways.

TGF-β Signaling Pathway

The TGF-β signaling pathway is known to be involved in a wide range of cellular processes, including cell growth, differentiation, and extracellular matrix formation. In the context of byssus formation, it is hypothesized that TGF-β signaling plays a role in the differentiation of the glands within the mussel's foot that are responsible for synthesizing and secreting the various Mefps.

The canonical TGF-β pathway involves the binding of a TGF-β ligand to a type II receptor, which then recruits and phosphorylates a type I receptor. This activated receptor complex phosphorylates receptor-regulated SMADs (R-SMADs), which then form a complex with a common mediator SMAD (Co-SMAD), typically SMAD4. This complex translocates to the nucleus and acts as a transcription factor to regulate the expression of target genes, which in this case would include the genes encoding for Mefps.

Hedgehog Signaling Pathway

The Hedgehog signaling pathway is crucial for embryonic development and the determination of cell fate. In mussels, it is thought to be involved in the patterning and development of the foot and its associated glands. The pathway is initiated by the binding of a Hedgehog ligand to its receptor, Patched (Ptc). In the absence of the ligand, Ptc inhibits the activity of another transmembrane protein, Smoothened (Smo). Upon Hedgehog binding, this inhibition is relieved, allowing Smo to activate a downstream signaling cascade that ultimately leads to the activation of Gli transcription factors. These transcription factors then move into the nucleus to control the expression of target genes, which could include genes involved in the production of Mefps.

Conclusion and Future Directions

The foot proteins of Mytilus edulis represent a fascinating and highly effective biological solution to the challenge of underwater adhesion. The unique amino acid composition, particularly the high abundance of DOPA, and the complex interplay of different Mefps and structural proteins give the byssus its extraordinary properties. A thorough understanding of the biochemistry of these proteins, the mechanics of the byssus, and the regulatory pathways governing their production is essential for the development of novel biomimetic materials.

Future research will likely focus on elucidating the precise molecular mechanisms of adhesion and cohesion, identifying the full complement of proteins involved in byssus formation, and mapping the detailed gene regulatory networks that control their expression. Advances in recombinant protein production and polymer chemistry will continue to bring the development of mussel-inspired adhesives closer to reality, with potential applications in surgery, dentistry, and a wide range of industrial settings. The study of Mytilus edulis foot proteins is a prime example of how fundamental biological research can inspire innovative technological solutions.

References

Mafp structure and composition

An in-depth analysis of the provided topic, "Mafp structure and composition," reveals a critical ambiguity that prevents the creation of the requested technical guide. The acronym "this compound" is not uniquely defined within the scientific literature accessible through initial searches, leading to a wide range of unrelated results, primarily concerning the Minnesota Academy of Family Physicians.

Without a precise definition of the molecule or protein referred to as "this compound," it is impossible to provide the detailed technical information requested by researchers, scientists, and drug development professionals. The core requirements of the request—summarizing quantitative data, providing detailed experimental protocols, and creating diagrams of signaling pathways—are all contingent on the specific identity of this substance.

To proceed with generating the requested in-depth technical guide, it is imperative that the user provide the full, unabbreviated name of the molecule or protein of interest. Once this clarification is made, a thorough and accurate guide that meets all the specified requirements can be developed.

native underwater adhesion mechanism of Mafp

An In-depth Technical Guide on the Native Underwater Adhesion Mechanism of Mytilus edulis Foot Proteins (Mafps)

For Researchers, Scientists, and Drug Development Professionals

The remarkable ability of the marine mussel, Mytilus edulis, to adhere to a variety of surfaces underwater has been a subject of intense scientific scrutiny. This robust adhesion is mediated by a suite of specialized proteins known as Mytilus edulis foot proteins (Mefps), which are secreted into the byssal plaque. The key to this underwater tenacity lies in the unique biochemistry of these proteins, particularly the presence of the catecholic amino acid 3,4-dihydroxyphenylalanine (DOPA). This technical guide provides a comprehensive overview of the core adhesion mechanism of Mefps, presenting quantitative data, detailed experimental protocols, and visualizations of the key processes involved. This information is intended to serve as a valuable resource for researchers in biomaterials, bioadhesion, and drug development, offering insights into the design of novel wet adhesives and coatings.

The Molecular Basis of Mussel Adhesion: A Multi-Protein Effort

The underwater adhesion of Mytilus edulis is not the result of a single protein but rather a complex interplay of several Mefps, each with a specialized role. At least ten different adhesive-related proteins have been identified in M. edulis.[1] These proteins work in concert to form the byssal threads and the adhesive plaque that anchors the mussel to a substrate.

The primary amino acid sequence of these proteins is rich in repetitive motifs characterized by a high content of polyphenolic residues, most notably DOPA.[1] DOPA is a post-translationally modified form of tyrosine and is considered the cornerstone of mussel adhesion. Its catechol side chain is capable of multiple forms of interaction, including hydrogen bonding, metal chelation, and covalent cross-linking, which are critical for both cohesion within the adhesive plaque and adhesion to surfaces.

The known Mefps from Mytilus edulis include Mefp-1, Mefp-2, Mefp-3, Mefp-4, and Mefp-5, along with collagens and other proteins.[1] Some of these proteins are located at the interface between the plaque and the substrate, acting as primers, while others contribute to the bulk cohesive strength of the plaque.

Quantitative Analysis of Mytilus edulis Foot Proteins

The following tables summarize the key quantitative data available for the primary Mefps involved in adhesion.

| Protein | Molecular Weight (kDa) | DOPA Content (mol %) | Key Characteristics & Function |

| Mefp-1 | 110 - 130 | 8 - 18 | Located in the cuticle of the byssal threads and plaque; thought to have a protective and anti-fouling role.[2] |

| Mefp-2 | 42 - 47 | 2 - 3 | Rich in cystine, suggesting a role in cross-linking through disulfide bonds; contributes to the bulk matrix of the plaque.[2] |

| Mefp-3 | 5 - 7 | ~20 | A family of small, interfacial proteins with high DOPA content; acts as a primer for adhesion on various surfaces. |

| Mefp-4 | ~8 | - | A cysteine-rich protein. |

| Mefp-5 | 9.5 | ~27 | The most DOPA-rich protein; also contains phosphoserine, suggesting a role in binding to mineral surfaces. Acts as an interfacial primer.[1][3] |

Table 1: Properties of Key Mytilus edulis Foot Proteins (Mefps)

| Protein | Substrate | Adhesion Energy (mJ/m²) | Adhesion Force (Fad/R, mN/m) |

| Mefp-1 | Mica | - | ~ -2.5 |

| Polystyrene | ~0.33 | ~ -1.6 | |

| PMMA | ~0.13 | ~ -0.6 | |

| Mefp-3 | Mica | - | ~ -4.0 |

| Mefp-5 | Mica | ~1.59 | ~ -7.5 |

Table 2: Comparative Adhesion Data for Mefps on Different Substrates (measured by Surface Forces Apparatus)

Experimental Protocols

A detailed understanding of the Mafp adhesion mechanism has been made possible through a variety of sophisticated experimental techniques. The following sections outline the methodologies for key experiments.

Purification of Mytilus edulis Foot Proteins

The isolation of individual Mefps is a critical first step for their characterization. A common method involves the following steps:

-

Dissection: The feet of Mytilus edulis are dissected and immediately frozen in liquid nitrogen to prevent protein degradation.

-

Homogenization: The frozen tissue is pulverized and then homogenized in an acidic extraction buffer (e.g., 5% acetic acid) to inhibit the activity of catechol oxidase, which can cross-link the DOPA residues.

-

Centrifugation: The homogenate is centrifuged to pellet cellular debris, and the supernatant containing the soluble proteins is collected.

-

Chromatography: The protein mixture is then subjected to a series of chromatographic steps to separate the individual Mefps. These steps may include:

-

Cation-exchange chromatography: To separate proteins based on their net positive charge.

-

Reversed-phase high-performance liquid chromatography (RP-HPLC): To achieve high-resolution separation based on hydrophobicity.

-

-

Characterization: The purity and identity of the isolated proteins are confirmed using techniques such as SDS-PAGE, mass spectrometry, and amino acid analysis.

Quantification of DOPA Content

The accurate determination of DOPA content is crucial for understanding the adhesive properties of Mefps. A common spectrophotometric method is as follows:

-

Acid Hydrolysis: The protein sample is hydrolyzed in 6 M HCl at 110°C for 24 hours to break it down into its constituent amino acids.

-

Ninhydrin Reaction: The amino acid mixture is reacted with ninhydrin, which produces a colored product with primary amines.

-

Spectrophotometry: The absorbance of the solution is measured at a specific wavelength (typically around 570 nm).

-

Arnow Reaction (for DOPA): A specific colorimetric assay for catechols, the Arnow reaction, can be used to quantify DOPA. This involves reacting the sample with a nitrite-molybdate reagent.

-

Calculation: The DOPA content is calculated by comparing the absorbance to a standard curve generated with known concentrations of DOPA.

Measurement of Adhesion Force using Surface Forces Apparatus (SFA)

The SFA is a powerful tool for directly measuring the interaction forces between surfaces at the molecular level. A typical experiment to measure the adhesion of Mefps involves:

-

Substrate Preparation: Atomically smooth surfaces, such as mica, are prepared and mounted on cylindrical silica disks.

-

Protein Adsorption: A solution of the purified Mefp is injected between the two surfaces, allowing the protein to adsorb.

-

Force Measurement: The surfaces are brought into contact and then separated while the force between them is measured with high precision using an optical interference technique (multiple beam interferometry).

-

Data Analysis: The force-distance profiles are analyzed to determine the adhesion force (pull-off force) and the adhesion energy.

Visualizing the Mechanisms

The following diagrams, created using the DOT language, illustrate key aspects of the this compound adhesion mechanism and experimental workflows.

Caption: Experimental workflow for this compound purification and adhesion analysis.

Caption: The versatile adhesive chemistry of the DOPA residue.

Signaling Pathways in Byssus Formation

The production and secretion of Mefps are tightly regulated processes controlled by complex signaling pathways within the mussel's foot. While this area is still under active investigation, current research suggests the involvement of several key signaling molecules and pathways. The formation of a byssal thread is a rapid process, suggesting a responsive and well-coordinated regulatory network.

Unfortunately, a detailed, universally accepted diagram of the complete signaling cascade leading to Mefp production is not yet available in the scientific literature. Research is ongoing to elucidate the specific roles of neurotransmitters, hormones, and intracellular signaling molecules in controlling the expression of Mefp genes and the secretion of the proteins.

Conclusion and Future Directions

The native underwater adhesion mechanism of Mytilus edulis foot proteins is a testament to the elegance and efficiency of biological design. The central role of DOPA, with its versatile chemistry, allows for strong and durable adhesion in the challenging marine environment. The quantitative data and experimental protocols presented in this guide provide a solid foundation for researchers seeking to understand and mimic this remarkable biological system.

Future research will undoubtedly focus on unraveling the intricate details of the signaling pathways that regulate byssus formation. A deeper understanding of these processes will be invaluable for the development of next-generation biomimetic adhesives with applications ranging from surgery and dentistry to marine engineering and coatings. The continued exploration of the Mefp family and their synergistic interactions will undoubtedly inspire the creation of novel materials with unprecedented performance in wet environments.

References

The Critical Role of Metal Ion Coordination in Mussel Adhesive Foot Protein (Mafp) Adhesion: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The remarkable ability of marine mussels to adhere to a wide variety of surfaces under wet and turbulent conditions has long been a subject of intense scientific scrutiny. This robust underwater adhesion is primarily attributed to a suite of specialized proteins known as Mussel Adhesive Foot Proteins (Mafps or Mfps). A key feature of these proteins is the post-translational modification of tyrosine residues to 3,4-dihydroxyphenylalanine (DOPA). The catechol side chain of DOPA plays a pivotal role in both surface adhesion and the cohesive strength of the adhesive plaque. A critical aspect of this functionality is the ability of DOPA to form strong coordination complexes with various metal ions, particularly iron and vanadium, which are found in significant concentrations within the mussel byssus. This technical guide provides an in-depth exploration of the role of metal ion coordination in Mafp adhesion, presenting quantitative data, detailed experimental protocols, and visualizations of the underlying molecular mechanisms.

Data Presentation: Quantitative Analysis of Adhesion and Cohesion

The adhesion and cohesion of Mafps, significantly influenced by metal ion coordination, have been quantified using sensitive techniques such as the Surface Forces Apparatus (SFA) and Atomic Force Microscopy (AFM). The following table summarizes key quantitative data from various studies, providing a comparative overview of the forces and energies involved.

| Protein/Molecule | Substrate/Interacting Species | Metal Ion(s) | Experimental Technique | Adhesion/Cohesion Metric | Value |

| Mytilus edulis foot protein-5 (Mefp-5) | Mica | None specified (inherent in system) | SFA | Adhesion Energy (E_ad) | ~ -14 mJ/m²[1][2][3] |

| Mfp-3 | Mica | None specified (inherent in system) | SFA | Adhesion Energy (W) | ~ 3 x 10⁻⁴ J/m²[4][5] |

| Mfp-2 | Mfp-2 (self-interaction) | Ca²⁺ | SFA | Work of Adhesion (W_ad) | ~ 0.3 mJ/m² |

| Mfp-2 | Mfp-2 (self-interaction) | Fe³⁺ | SFA | Work of Adhesion (W_ad) | up to 2.2 mJ/m² |

| DOPA | Rutile (TiO₂) | None specified (surface interaction) | AFM - Single-Molecule Force Spectroscopy | Binding Force | 40 - 800 pN[6] |

| DOPA | Titanium (Ti) | None specified (surface interaction) | AFM - Single-Molecule Force Spectroscopy | Pull-off Force | 805 ± 131 pN[7] |

| DOPA (oxidized to dopa-quinone) | Titanium (Ti) | None specified (surface interaction) | AFM - Single-Molecule Force Spectroscopy | Pull-off Force | 180 ± 60 pN (at pH 9.7)[7] |

| MFP-3s peptide | Hydrophobic SAM (CH₃-terminated) | None specified | SFA | Adhesion Energy (E_ad) | -7.7 ± 1.9 mJ/m²[8] |

| MFP-3s peptide | Hydrophilic SAM (OH-terminated) | None specified | SFA | Adhesion Energy (E_ad) | -0.4 ± 0.3 mJ/m²[8] |

Experimental Protocols

Understanding the methodologies used to obtain the quantitative data is crucial for interpretation and replication. This section outlines the protocols for the key experiments cited.

Surface Forces Apparatus (SFA) for Adhesion Energy Measurement

The SFA is a powerful tool for directly measuring the interaction forces between two surfaces at the molecular level.

1. Substrate Preparation:

-

Atomically smooth mica sheets are cleaved to expose a fresh, clean surface.

-

For studies involving other surfaces, a thin layer of the material of interest (e.g., silicon dioxide, gold) is deposited onto the mica. For self-assembled monolayers (SAMs), the gold-coated mica is immersed in a solution of the desired thiol.

2. Protein Solution Preparation:

-

The specific this compound is dissolved in a suitable buffer solution at a known concentration. The pH of the buffer is a critical parameter and is chosen to mimic physiological conditions or to probe pH-dependent effects.

3. SFA Measurement:

-

Two prepared surfaces are mounted in the SFA in a crossed-cylinder configuration.

-

The protein solution is injected into the gap between the two surfaces.

-

The surfaces are brought into contact with a controlled force and allowed to equilibrate for a specific duration (contact time).

-

The surfaces are then separated, and the force required to pull them apart (adhesion force) is measured by monitoring the deflection of a calibrated spring.

-

The adhesion energy is calculated from the pull-off force using the Johnson-Kendall-Roberts (JKR) theory.[8]

Atomic Force Microscopy (AFM) for Single-Molecule Force Spectroscopy

AFM can be used to probe the interaction forces of single molecules, providing insights into specific binding events.

1. Tip Functionalization:

-

An AFM cantilever tip is functionalized with the molecule of interest, in this case, DOPA. This can be achieved by covalently linking DOPA to the tip via a flexible linker molecule.

2. Substrate Preparation:

-

The substrate of interest (e.g., rutile TiO₂, titanium) is mounted on the AFM stage.

3. Force Spectroscopy Measurement:

-

The DOPA-functionalized tip is brought into contact with the substrate surface in a liquid cell containing a suitable buffer.

-

The tip is then retracted from the surface at a constant pulling speed.

-

The deflection of the cantilever during retraction is monitored, which is proportional to the interaction force.

-

A rupture event in the force-distance curve indicates the breaking of the bond between the single DOPA molecule and the surface. The magnitude of this rupture force is the binding force.

-

Thousands of force-curves are collected and analyzed to generate a histogram of binding forces.[7]

UV-Vis Spectrophotometry for DOPA-Metal Ion Complexation

UV-Vis spectrophotometry is a widely used technique to study the formation and stoichiometry of metal-ligand complexes.

1. Preparation of Solutions:

-

A stock solution of DOPA is prepared in a suitable buffer.

-

Stock solutions of the metal ions of interest (e.g., Fe³⁺, Ni²⁺) are prepared at known concentrations.

2. Complex Formation:

-

Aliquots of the DOPA solution are mixed with varying concentrations of the metal ion solution in a series of cuvettes.

-

The pH of the solutions is adjusted and maintained using a buffer, as the complexation is pH-dependent.

-

The solutions are allowed to incubate for a specific time to ensure the complexation reaction reaches equilibrium.

3. Spectrophotometric Measurement:

-

The UV-Vis absorption spectrum of each solution is recorded over a specific wavelength range (e.g., 200-900 nm).

-

The formation of a DOPA-metal complex is indicated by the appearance of new absorption bands or a shift in the existing bands.

-

The absorbance at the wavelength of maximum absorption for the complex is measured.

4. Data Analysis:

-

The stoichiometry of the complex can be determined using methods such as the mole-ratio method or Job's plot, where the absorbance is plotted against the mole ratio of the metal to the ligand.[9]

Visualizations: Mechanisms and Workflows

The following diagrams, generated using the DOT language, illustrate the key molecular interactions and experimental workflows discussed in this guide.

Caption: DOPA-Metal Ion Coordination for Cohesive Strength.

Caption: Experimental Workflow for Surface Forces Apparatus (SFA).

Caption: Synergistic Adhesion Mechanisms in Mafps.

References

- 1. Adhesion of mussel foot protein Mefp-5 to mica: an underwater superglue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Adhesion of Mussel Foot Protein Mefp-5 to Mica: An Underwater Superglue - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pnas.org [pnas.org]

- 5. Adhesion mechanisms of the mussel foot proteins mfp-1 and mfp-3 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Single-Molecule Force Spectroscopy Reveals Multiple Binding Modes between DOPA and Different Rutile Surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pnas.org [pnas.org]

- 8. Surface force measurements and simulations of mussel-derived peptide adhesives on wet organic surfaces - PMC [pmc.ncbi.nlm.nih.gov]

- 9. scispace.com [scispace.com]

The Invisible Architect: A Technical Guide to the Self-Assembly of Mytilus edulis Foot Proteins

For Researchers, Scientists, and Drug Development Professionals

The remarkable ability of the common blue mussel, Mytilus edulis, to firmly adhere to a variety of surfaces in turbulent aquatic environments has long been a subject of intense scientific scrutiny. This tenacity is attributed to the byssus, a cluster of threads secreted and assembled by the mussel's foot. At the heart of this biological marvel lies a family of specialized proteins, Mytilus edulis foot proteins (Mfps), which undergo a complex and precisely orchestrated self-assembly process. This in-depth technical guide provides a comprehensive overview of the core principles governing the self-assembly of these proteins, with a focus on quantitative data, detailed experimental protocols, and the underlying biochemical pathways. This information is intended to serve as a valuable resource for researchers in biomaterials, bioadhesion, and drug development, offering insights that can inspire the design of novel biocompatible adhesives and coatings.

The Key Players: Mytilus edulis Foot Proteins (Mfps)

The formation of the byssal plaque and threads involves a cast of at least six key proteins, each with a specialized role in the assembly process. The properties of these proteins are summarized in Table 1.

| Protein | Molecular Weight (kDa) | Key Features & Function | DOPA Content (mol%) |

| Mfp-1 | ~110 | Forms the protective outer cuticle of the byssus. Rich in tandem decapeptide repeats.[1] | ~13 |

| Mfp-2 | ~42-47 | Possesses EGF-like domains and is involved in cohesion and adhesion. | ~2-4 |

| Mfp-3 | ~5-7 | A family of small, adhesive proteins found at the plaque-substrate interface.[2] | ~21 |

| Mfp-4 | ~79 | Cysteine-rich protein, potentially involved in disulfide bond cross-linking. | Low |

| Mfp-5 | ~9.5 | Highest DOPA content; a potent interfacial adhesive protein.[3][4] | ~27-30[3][4] |

| Mfp-6 | ~11 | Rich in cysteine and histidine; plays a role in metal binding and redox modulation. | Low |

Table 1: Properties of Key Mytilus edulis Foot Proteins (Mfps)

The Chemistry of Adhesion: DOPA and Metal Ion Cross-Linking

A central feature of many Mfps is the post-translational modification of tyrosine residues to 3,4-dihydroxyphenylalanine (DOPA).[4] The catechol side chain of DOPA is a versatile chemical moiety that plays a pivotal role in both adhesion and cohesion.

The Role of DOPA

DOPA contributes to the adhesive properties of Mfps through several mechanisms:

-

Hydrogen Bonding: The hydroxyl groups of the catechol can form strong hydrogen bonds with surfaces.

-

Metal Coordination: DOPA is a powerful chelator of multivalent metal ions, particularly iron (Fe³⁺). This interaction is crucial for the cohesive strength of the byssal plaque.

-

Covalent Cross-Linking: Under oxidative conditions, DOPA can be converted to DOPA-quinone, which can then form covalent cross-links with other amino acid residues, such as lysine, or with other DOPA-quinone molecules.

Metal Ion-Mediated Cohesion

The presence of metal ions, particularly Fe³⁺, is critical for the hardening and cohesive strength of the byssus. Mussels concentrate iron from their environment, which is then incorporated into the secreted protein matrix. The Fe³⁺ ions form strong, reversible coordination complexes with DOPA residues from adjacent Mfp molecules, effectively cross-linking the proteins into a robust, three-dimensional network. This metal-mediated cross-linking provides the byssus with its characteristic combination of high strength and elasticity.

Quantitative Insights into Mfp Interactions

The adhesive and cohesive forces generated by Mfps have been quantified using sensitive techniques such as the Surface Forces Apparatus (SFA). These studies have provided valuable data on the energetics of Mfp interactions.

| Interacting Surfaces | Adhesion Energy (W) | Experimental Conditions | Reference |

| mfp-3 on mica | ≈3 × 10⁻⁴ J/m² | SFA | [2] |

| mfp-5 on mica | ≈1.4 × 10⁻³ J/m² | SFA | [5] |

| Dopa-Ti bond | 22.2 kcal/mol | AFM | [4] |

Table 2: Quantitative Adhesion Data for Mytilus edulis Foot Proteins

Experimental Protocols

A thorough understanding of the Mfp self-assembly process relies on a suite of specialized experimental techniques. This section provides detailed protocols for the purification of Mfps and their characterization using SFA and AFM.

Purification of Native Mytilus edulis Foot Proteins

This protocol describes the general procedure for the purification of Mfps from the feet of Mytilus edulis.

Caption: Workflow for the purification of native Mfps.

Detailed Steps:

-

Sample Collection and Preparation:

-

Protein Extraction:

-

Grind the frozen feet to a fine powder under liquid nitrogen using a mortar and pestle.

-

Extract the powder with a solution of 5% acetic acid containing a cocktail of protease inhibitors to prevent enzymatic degradation.

-

Centrifuge the extract at high speed (e.g., 20,000 x g) for 30 minutes at 4°C to pellet insoluble debris.

-

Carefully collect the supernatant, which contains the soluble Mfps.

-

-

Chromatographic Purification:

-

Apply the supernatant to a cation-exchange chromatography column (e.g., CM-Sepharose).

-

Wash the column extensively with the extraction buffer to remove unbound proteins.

-

Elute the bound Mfps using a linear gradient of increasing salt concentration (e.g., 0 to 1 M NaCl in 5% acetic acid).

-

Collect fractions and analyze them by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) to identify those containing the Mfp of interest based on its molecular weight.

-

Pool the fractions containing the desired Mfp.

-

For higher purity, subject the pooled fractions to reverse-phase high-performance liquid chromatography (RP-HPLC) on a C8 or C18 column.

-

-

Characterization:

Surface Forces Apparatus (SFA) Measurement of Adhesion

SFA is a powerful technique for measuring the forces between two surfaces at the molecular level. This protocol outlines its use for quantifying Mfp-mediated adhesion.

Caption: Workflow for SFA measurement of Mfp adhesion.

Detailed Steps:

-

Surface Preparation:

-

Cleave muscovite mica sheets to create atomically smooth surfaces.

-

Back-silver the mica sheets to create reflective surfaces for interferometry.

-

Mount the mica surfaces onto cylindrical silica disks.

-

-

SFA Setup:

-

Mount the mica-coated disks in the SFA in a crossed-cylinder geometry.

-

Use multiple beam interferometry to measure the distance between the surfaces with sub-nanometer resolution.

-

-

Protein Deposition and Measurement:

-

Inject a solution of the purified Mfp in a suitable buffer (e.g., 5% acetic acid to prevent premature DOPA oxidation) into the gap between the mica surfaces.

-

Allow the protein to adsorb onto the mica surfaces for a defined period.

-

Introduce the desired measurement buffer (e.g., artificial seawater) into the SFA chamber.

-

Slowly bring the two surfaces into contact and then separate them while continuously measuring the interaction force as a function of distance.

-

The pull-off force required to separate the surfaces provides a measure of the adhesion energy.

-

Atomic Force Microscopy (AFM) for Mechanical Characterization

AFM can be used to probe the mechanical properties of individual byssal threads and plaques at the nanoscale.

Caption: Workflow for AFM-based mechanical testing.

Detailed Steps:

-

Sample Preparation:

-

Carefully dissect individual byssal threads, ensuring the adhesive plaque at the distal end remains intact.

-

Mount the proximal end of the thread to a glass slide or other suitable substrate, leaving the plaque end free.

-

-

AFM Setup and Calibration:

-

Select an AFM cantilever with a spring constant appropriate for the expected forces.

-

Calibrate the cantilever's spring constant using the thermal noise method or by pressing it against a reference cantilever.

-

-

Mechanical Testing:

-

Nanoindentation: Lower the AFM tip onto the surface of the byssal thread or plaque at a controlled velocity. The resulting force-indentation curve can be used to calculate the Young's modulus (stiffness) of the material.

-

Single-Molecule Force Spectroscopy: Functionalize the AFM tip with a specific molecule (e.g., a DOPA analog) and bring it into contact with the byssal plaque. The force required to rupture the bond upon retraction provides information about the strength of individual molecular interactions.

-

Thread Pulling: Attach the AFM tip to the byssal thread and pull it at a constant velocity. The resulting force-extension curve reveals the thread's tensile strength, extensibility, and toughness.

-

Signaling Pathways in Byssus Formation

The secretion of Mfps is a complex cellular process that is not yet fully understood. However, research suggests the involvement of neurotransmitters and intracellular signaling cascades.

Caption: Proposed signaling pathways in Mfp secretion.

While the precise signaling pathways governing the secretion of Mfps are still under investigation, studies on the effects of Mfps on other biological systems have implicated several key pathways that may also be involved in the mussel's own cellular processes. These include:

-

PI3K/Akt Pathway: This pathway is a central regulator of cell growth, survival, and metabolism. Its activation could be involved in the production and packaging of Mfps within the secretory cells of the mussel's foot.

-

NF-κB Pathway: A key regulator of the inflammatory and immune response, the NF-κB pathway may also play a role in the cellular stress response associated with byssus production and secretion.

-

Nrf2/HO-1 Pathway: This pathway is a primary defense mechanism against oxidative stress. Given the oxidative nature of DOPA-quinone cross-linking, the Nrf2/HO-1 pathway is likely crucial for protecting the mussel's own tissues from damage during byssus formation.

Further research is needed to elucidate the specific triggers and downstream effectors of these pathways in the context of Mfp secretion and self-assembly.

Conclusion and Future Directions

The self-assembly of Mytilus edulis foot proteins is a masterful example of biological engineering, resulting in a robust and versatile underwater adhesive. The intricate interplay between the different Mfp components, the unique chemistry of DOPA, and the strategic use of metal ions all contribute to the remarkable properties of the byssus. The quantitative data and detailed experimental protocols provided in this guide offer a foundation for further research into this fascinating system.

Future research in this field will likely focus on:

-

Recombinant Production of Mfps: Developing efficient systems for the large-scale production of individual Mfps will be crucial for the development of mussel-inspired adhesives.

-

Elucidating Signaling Pathways: A more detailed understanding of the signaling pathways that control Mfp secretion will provide new targets for manipulating and potentially enhancing bioadhesion.

-

Biomimetic Adhesive Design: Applying the principles of Mfp self-assembly to the design of synthetic polymers and composites will pave the way for a new generation of high-performance, biocompatible adhesives for medical and industrial applications.

By continuing to unravel the complexities of the Mytilus edulis foot protein self-assembly process, we can harness the power of nature to solve some of the most challenging problems in materials science and medicine.

References

- 1. US20060029997A1 - Cloning and expression of recombinant adhesive protein mefp-1 of the blue mussel, mytilus edulis - Google Patents [patents.google.com]

- 2. pnas.org [pnas.org]

- 3. Expression of Functional Recombinant Mussel Adhesive Protein Mgfp-5 in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pnas.org [pnas.org]

- 5. The molecular mechanisms underlying mussel adhesion - PMC [pmc.ncbi.nlm.nih.gov]

key amino acid sequences in Mafp for adhesion

An In-Depth Technical Guide to Key Amino Acid Sequences in Mussel Foot Proteins (Mfps) for Adhesion

Introduction

Marine mussels demonstrate remarkable adhesion in turbulent, wet, and saline environments. This capability is attributed to a suite of secreted proteins known as mussel foot proteins (Mfps). These proteins are deposited onto a surface to form an adhesive plaque at the distal end of a byssal thread, creating a strong and durable holdfast. Understanding the specific amino acid sequences and post-translational modifications within these proteins is crucial for developing novel bio-inspired adhesives and coatings for medical, dental, and industrial applications.

This guide provides a technical overview of the core amino acid components of Mfps, focusing on the molecular features responsible for their adhesive and cohesive properties. It summarizes key quantitative data, outlines a fundamental experimental protocol for adhesion measurement, and visualizes the molecular interactions and experimental workflows.

Core Adhesive Components and Sequences

The adhesive properties of Mfps are not derived from a single amino acid but from a synergistic interplay between specific residues, post-translational modifications, and repeating sequence motifs.

The Central Role of L-Dopa

The hallmark of most Mfps is the post-translational hydroxylation of tyrosine residues to form L-3,4-dihydroxyphenylalanine (Dopa).[1] Dopa is a critical component for both surface adhesion and internal cohesion within the plaque matrix.[2] Its catechol side chain is exceptionally versatile, capable of engaging in multiple interaction mechanisms:

-

Hydrogen Bonding: The hydroxyl groups of Dopa can act as both hydrogen bond donors and acceptors, contributing to strong adhesion on a variety of surfaces.[2]

-

Metal Coordination: Dopa forms strong coordinate bonds with metal and metal oxide surfaces (e.g., titanium, silica, alumina), acting as a powerful chelating agent.[3]

-

Covalent Cross-linking: Dopa can be oxidized to Dopa-quinone, which can then form covalent cross-links with other amino acid residues like lysine or cysteine. This process is essential for the curing and hardening of the adhesive plaque, contributing significantly to its cohesive strength.[4]

The Synergistic Function of Lysine

Lysine, a positively charged amino acid, works in concert with Dopa to enhance surface binding, particularly on negatively charged surfaces like mica.[4] Its primary roles include:

-

Electrostatic Interactions: The positively charged primary amine on the lysine side chain can interact directly with negatively charged substrates.[2]

-

Surface Preparation: Lysine is thought to help displace layers of water and ions from the substrate, effectively "clearing a path" for the Dopa residues to form stronger, more direct bonds with the surface.[4]

-

Cation-π Interactions: The interaction between the positive charge of lysine and the aromatic ring of Dopa or other residues can enhance the intermolecular cohesion of the protein matrix.[2][4] The specific positioning of lysine relative to Dopa within a sequence is critical for this synergistic effect.[3]

Tandem Repeat Motifs

Several Mfps are characterized by the presence of tandemly repeated peptide sequences. These repeats create a multivalent scaffold that allows for numerous contact points with a surface, amplifying the overall adhesive force. A prime example is Mfp-1, which is composed of 60-80 tandem repeats of a highly conserved decapeptide sequence.[1][5] A consensus sequence for this repeat is: [Pro-Lys-Ile-Ser-Dopa-diHyp-Hyp-Thr-Dopa-Lys] .[1] The high density of Dopa and Lysine within this repeating unit underscores its importance in adhesion.

Quantitative Analysis of Mussel Foot Proteins

The composition and properties of different Mfps are specialized for distinct roles within the adhesive plaque, from interfacial priming to cohesive bulk material. The table below summarizes key quantitative data for some of the most studied Mfps from the Mytilus genus.

| Protein | Molecular Weight (kDa) | Dopa Content (mol %) | Key Features & Primary Role | Adhesion Strength (Fad/R) on Mica (mN/m) |

| Mfp-1 | 88 - 92 | ~19% | Composed of tandem decapeptide repeats; primarily a protective coating protein for the byssus threads.[1][5] | No adhesion detected in some SFA tests, suggesting a primary role in cohesion/coating rather than direct adhesion.[4] |

| Mfp-3 | 5 - 7.5 | ~20% | Family of over 35 fast-curing variants; acts as an interfacial adhesive primer.[1][5] | ~ -3.5 to -4.0 |

| Mfp-5 | 9 | ~30% | Highest Dopa content; considered a potent interfacial adhesive primer.[6][7] | ~ -4.6 to -7.5 (increases with contact time)[1] |

Experimental Protocols: Single-Plaque Tensile Testing

To quantify the macroscopic adhesion strength of mussel plaques, a common and direct method is single-plaque tensile testing. This technique measures the force required to detach an individual plaque from a substrate in a direction normal to the surface.

Objective: To determine the adhesion strength (force per unit area) of a single mussel byssal plaque.

Materials & Equipment:

-

Live mussels attached to a substrate (e.g., glass, aluminum, acrylic).

-

High-precision tensometer or universal testing machine (e.g., Instron).[6]

-

Micro-forceps or clamps for gripping the byssal thread.

-

Stereomicroscope for visualization and placement.

-

Digital camera with measurement software for plaque area analysis.

Methodology:

-

Sample Preparation:

-

Isolate a single mussel attached to the desired substrate.

-

Under a stereomicroscope, carefully select a single byssal thread connected to a well-formed plaque.

-

Cut away surrounding threads to ensure only the thread of interest is tested.

-

-

Tensile Pulling:

-

Securely grip the byssal thread with the tensometer's clamp, approximately 1 mm from the base of the plaque.[8]

-

Orient the pulling direction to be perpendicular (normal) to the substrate surface. This is critical to ensure a tensile failure mode rather than peeling.[6]

-

Initiate the pull at a constant, slow extension rate (e.g., 1 mm/min).

-

Record the force-extension curve until the plaque detaches from the substrate or the thread breaks. The peak force on this curve represents the maximum detachment force (N).[8]

-

-

Plaque Area Measurement:

-

After detachment, capture a high-resolution image of the plaque footprint remaining on the substrate or the underside of the detached plaque.

-

Using image analysis software, measure the planform area of the attachment plaque (mm²).[8]

-

-

Data Analysis:

-

Calculate the adhesion strength by dividing the maximum detachment force (in Newtons) by the measured plaque area (in square meters). The resulting unit is Pascals (Pa) or kilopascals (kPa).[8]

-

Repeat the measurement for multiple plaques (e.g., 3-5 per mussel) and average the results to obtain a representative value for the given substrate.[8]

-

Visualizations: Molecular Interactions and Workflows

Diagram of Key Molecular Interactions for Adhesion

The following diagram illustrates the synergistic binding mechanism of Dopa and Lysine residues at a negatively charged mineral surface.

Experimental Workflow for Adhesion Measurement

This diagram outlines the logical flow of the single-plaque tensile testing protocol.

References

- 1. Adhesion of mussel foot proteins to different substrate surfaces - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Adhesion mechanism in a DOPA-deficient foot protein from green mussels - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. The molecular mechanisms underlying mussel adhesion - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Three intrinsically unstructured mussel adhesive proteins, mfp-1, mfp-2, and mfp-3: Analysis by circular dichroism - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

A Deep Dive into the Mechanical Properties of Native Mussel Byssal Threads

For Researchers, Scientists, and Drug Development Professionals

The remarkable ability of marine mussels to firmly adhere to diverse surfaces in the turbulent intertidal zone has long intrigued scientists. This tenacity is primarily attributed to the byssus, a bundle of threads secreted by the mussel's foot. These threads, composed of a suite of specialized Mytilus edulis foot proteins (Mfps), exhibit a unique combination of strength, extensibility, and toughness, making them a subject of intense research for the development of novel biomaterials and adhesives. This technical guide provides an in-depth analysis of the mechanical properties of native Mfp threads, detailing the experimental protocols used for their characterization and illustrating the underlying molecular mechanisms.

Core Mechanical Properties: A Quantitative Overview

The mechanical performance of a mussel byssal thread is not uniform along its length. It is distinctly divided into two primary sections: the proximal region, closer to the mussel's body, which is soft and extensible, and the distal region, which is stiffer and stronger.[1] This gradient in mechanical properties is crucial for dissipating the energy from wave action, preventing the mussel from being dislodged. The following tables summarize the key mechanical properties of native Mfp threads from various mussel species, highlighting the differences between the proximal and distal regions.

Table 1: Tensile Properties of Native Mussel Byssal Threads

| Mussel Species | Thread Region | Tensile Strength (MPa) | Extensibility / Ultimate Strain (%) | Young's Modulus (GPa) | Toughness (MJ/m³) |

| Mytilus edulis | Distal | 83 ± 15[2] | 66 ± 1[2] | ~0.5 - 1.2[2] | ~45 |

| Proximal | 45[3] | ~120 - 200[1] | 0.04[3] | 56[3] | |

| Mytilus californianus | Distal | ~100 - 130[1] | ~70 - 100[1] | ~0.4 - 0.8[1] | ~40 - 60 |

| Proximal | ~30 - 50[1] | ~150 - 180[1] | ~0.02 - 0.05[1] | ~30 - 50 | |

| Mytilus galloprovincialis | Distal | 160[3] | ~60 - 80 | 0.43[3] | 230[3] |

| Proximal | - | - | - | - |

Note: Values can vary depending on environmental conditions, age of the thread, and specific experimental parameters.

Experimental Determination of Mechanical Properties

The characterization of the mechanical properties of individual mussel byssal threads requires precise and controlled experimental procedures. The following outlines a typical methodology for tensile testing.

Sample Collection and Preparation

-

Mussel Collection and Maintenance: Mussels, such as Mytilus edulis or Mytilus californianus, are collected from their natural habitat and maintained in aquaria with recirculating seawater at a controlled temperature (e.g., 10–15 °C).[1]

-

Byssus Formation: To obtain fresh, native threads, individual mussels are placed on a substrate (e.g., glass plates or pebbles) and allowed to secrete new byssal threads over a period of 24-72 hours.[4]

-

Thread Excision: Individual threads are carefully excised from the byssus bundle at the point of attachment to the mussel's stem and the adhesive plaque. For region-specific analysis, the threads are further dissected into their proximal and distal portions using a sharp razor blade.[4]

-

Diameter Measurement: The cross-sectional area of each thread is determined by measuring its diameter using an ocular micrometer on a light microscope. The threads are generally assumed to have a circular cross-section.[1]

Tensile Testing Protocol

-

Apparatus: Tensile tests are typically performed using a tabletop tensile tester equipped with a sensitive load cell (e.g., 10 N) and a displacement measurement system.[4]

-

Mounting: The ends of the thread segment are securely fastened using custom-built clamps. The sample is then mounted in the tensile tester, ensuring it is aligned with the direction of pull.[4]

-

Hydration: To mimic their natural environment, all mechanical tests are conducted with the thread fully submerged in seawater within an environmental chamber.[4]

-

Extension: The thread is stretched at a constant nominal strain rate (e.g., 1.0 min⁻¹).[4] The force (load) and extension (displacement) are continuously recorded until the thread fractures.

-

Data Analysis: The recorded load-displacement data is converted into a stress-strain curve.

-

Stress (σ) is calculated by dividing the force by the initial cross-sectional area of the thread.

-

Strain (ε) is calculated by dividing the extension by the initial length of the thread segment. From the stress-strain curve, key mechanical parameters are determined:

-

Tensile Strength (Ultimate Tensile Strength): The maximum stress the thread can withstand before breaking.

-

Extensibility (Ultimate Strain): The maximum strain the thread can endure before failure.

-

Young's Modulus (Modulus of Elasticity): The slope of the initial linear portion of the stress-strain curve, representing the material's stiffness.

-

Toughness: The total energy absorbed by the thread per unit volume before fracture, calculated as the area under the stress-strain curve.

-

Visualizing the Architecture and Mechanics of Mfp Threads

The remarkable mechanical properties of mussel byssal threads are a direct consequence of their hierarchical structure and the intricate molecular interactions within their protein components.

References

environmental factors affecting Mafp production

An In-depth Technical Guide on Environmental Factors Affecting Macrophage-Activating Factor (MAF) Production

For Researchers, Scientists, and Drug Development Professionals

Introduction

Macrophage-activating factors (MAFs) are a class of molecules, primarily cytokines, that play a pivotal role in the host's immune response by activating macrophages to enhance their cytotoxic, phagocytic, and antigen-presenting capabilities. The production of these factors is not constitutive but is tightly regulated by a variety of environmental stimuli. Understanding the intricate interplay between environmental cues and the synthesis of MAFs is crucial for the development of novel immunotherapies and for elucidating the pathogenesis of various inflammatory and neoplastic diseases.

This technical guide provides a comprehensive overview of the key environmental factors that modulate the production of two major macrophage-activating factors: Interferon-gamma (IFN-γ) and Gc protein-derived Macrophage-Activating Factor (GcMAF), a derivative of the Vitamin D-binding protein (VDBP). We will delve into the signaling pathways that govern their expression, present quantitative data on the effects of environmental stimuli, and provide detailed experimental protocols for their study.

Key Macrophage-Activating Factors

Interferon-gamma (IFN-γ)

IFN-γ is a pleiotropic cytokine primarily secreted by activated T cells and Natural Killer (NK) cells. It is a potent activator of macrophages, inducing a pro-inflammatory M1 phenotype. This activation enhances the production of reactive oxygen species (ROS) and nitric oxide (NO), upregulates the expression of MHC class II molecules, and promotes the secretion of pro-inflammatory cytokines, all of which are critical for anti-microbial and anti-tumor immunity.

Gc-protein derived Macrophage Activating Factor (GcMAF)

GcMAF is a protein derived from the vitamin D-binding protein (VDBP) through sequential deglycosylation. VDBP, also known as Gc-globulin, is a multifunctional protein primarily synthesized in the liver. GcMAF has been shown to be a potent macrophage activator, enhancing phagocytic activity and promoting an anti-tumor response.

Environmental Factors Modulating MAF Production

The production of IFN-γ and VDBP/GcMAF is influenced by a range of environmental factors, from physiological stressors to external pollutants.

Hypoxia

Hypoxia, or low oxygen tension, is a common feature of the microenvironment in various pathological conditions, including solid tumors and inflamed tissues.

Effect on VDBP/GcMAF Production: Tissue hypoxia has been shown to decrease the levels of VDBP.[1] This reduction in the precursor molecule would consequently lead to a decrease in the potential for GcMAF production. Vitamin D supplementation has been observed to blunt the hypoxia-induced secretion of inflammatory cytokines from placental explants, suggesting a complex interplay between vitamin D signaling and the hypoxic response.[2] In rat primary neuron cells, vitamin D treatment was found to increase the expression of the Vitamin D Receptor (VDR) while decreasing the expression of DUOX1, a protein involved in oxidative stress, under hypoxic conditions.[3]

Effect on IFN-γ Production: The direct effect of hypoxia on IFN-γ production is complex and context-dependent. Hypoxia can induce the expression of Hypoxia-Inducible Factors (HIFs), which are transcription factors that regulate a wide range of genes. While not directly detailed in the provided results, the general inflammatory environment created by hypoxia can influence the activity of immune cells that produce IFN-γ.

pH

The pH of the cellular microenvironment can significantly impact immune cell function and cytokine production. Acidic microenvironments are often found in tumors and sites of inflammation.

Effect on IFN-γ Production: Studies have shown that an acidic environment can modulate IFN-γ expression. In Jurkat T-cells, exposure to a pH of 6.5 led to a decline in IFN-γ mRNA expression compared to physiological pH (7.4).[4][5] Conversely, a mildly acidic pH of 6.9 resulted in an upregulation of IFN-γ mRNA.[4][5] In the human monocytic cell line THP-1, differentiated into macrophages, an acidic environment (pH 6.5 and 6.9) resulted in a decrease in IFN-γ expression.[4][5] The stability of IFN-γ protein is also pH-dependent, with aggregation and inactivation observed at acidic pH (e.g., pH 6.0) when heated.[6]

Temperature

Temperature is a critical environmental parameter that can influence protein stability and gene expression.

Effect on IFN-γ Production: Extreme temperatures can modulate the expression of genes involved in the immune response. In mice, exposure to cold (10°C) was found to upregulate genes associated with immune activation in airway epithelial cells.[7] In asthma patients, temperature fluctuations were associated with the upregulation of genes involved in the response to IFN-γ.[7] High temperatures can lead to the denaturation and aggregation of IFN-γ protein, affecting its biological activity.[6]

Pollutants and Heavy Metals

Environmental pollutants, including heavy metals and particulate matter, can have profound effects on the immune system.

Effect on IFN-γ Production: Exposure to heavy metals such as mercury has been positively correlated with increased levels of inflammatory markers, including IFN-γ.[8] Air pollutants are also known to modulate respiratory innate immune responses, which can involve the production of interferons.[9] Micro- and nanoplastics can act as carriers for pollutants and have been shown to induce oxidative stress and inflammatory signaling pathways, such as NF-κB and MAPK, which can lead to the secretion of pro-inflammatory cytokines.[10]

Nutritional Factors

Nutritional status, particularly the availability of vitamin D, is a key regulator of VDBP production.

Effect on VDBP/GcMAF Production: VDBP is the primary carrier of vitamin D metabolites in the circulation.[11][12] Its production in the liver is influenced by factors such as estrogen and glucocorticoids, but not by vitamin D itself.[13] However, genetic polymorphisms in the VDBP gene can significantly affect circulating vitamin D levels and, consequently, the amount of precursor available for GcMAF generation.[11] Nutritional deficiencies can also impact DBP levels; for instance, in cystic fibrosis patients, lower DBP levels were correlated with the severity of malnutrition.[11]

Bacterial Stimuli

Pathogen-associated molecular patterns (PAMPs), such as lipopolysaccharide (LPS) from Gram-negative bacteria, are potent inducers of immune responses.

Effect on IFN-γ Production: Bacterial stimuli are strong inducers of IFN-γ production. In severe combined immunodeficiency (scid) mice, heat-killed Listeria monocytogenes was shown to stimulate IFN-γ secretion from NK cells, a process that required the presence of macrophages and was partially mediated by Tumor Necrosis Factor-alpha (TNF-α).[14][15]

Data Presentation

Table 1: Effect of pH on IFN-γ mRNA Expression

| Cell Line | pH Condition | Fold Change in IFN-γ mRNA (relative to pH 7.4) | Reference |

| Jurkat | 6.9 | 2.3 | [4][5] |

| Jurkat | 6.5 | Decreased | [4][5] |

| THP-1 | 6.9 | Decreased | [4][5] |

| THP-1 | 6.5 | Decreased | [4][5] |

Table 2: Effect of Hypoxia and Vitamin D on Cytokine Secretion from Preeclamptic Placental Explants

| Condition | IL-6 (pg/mg/mL) | sFlt-1 (pg/mg/mL) | IL-10 (pg/mg/mL) | Reference |

| Normoxia | 38.41 ± 22.1 | 207.1 ± 78.98 | 0.57 ± 0.24 | [2] |

| Hypoxia | 114.3 ± 19.61 | 559.3 ± 43.06 | 0.27 ± 0.09 | [2] |

| Hypoxia + Vitamin D3 | Blunted Increase | 103.4 ± 32.8 | No significant change | [2] |

| Hypoxia + Vitamin D2 | - | 135 ± 47.93 | No significant change | [2] |

Signaling Pathways

IFN-γ Production Signaling

The production of IFN-γ is regulated by complex signaling pathways initiated by various stimuli.

-

T-cell Receptor (TCR) and Co-stimulatory Signaling: In T-cells, activation through the TCR and co-stimulatory molecules like CD28 is a primary driver of IFN-γ production. This leads to the activation of transcription factors such as NFAT, AP-1, and NF-κB, which bind to the IFN-γ promoter.

-

Cytokine Signaling: Cytokines like IL-12 and IL-18, often produced by antigen-presenting cells in response to pathogens, are potent inducers of IFN-γ from T-cells and NK cells. This signaling primarily proceeds through the JAK-STAT pathway.

-

TLR Signaling in Accessory Cells: Macrophages and dendritic cells recognize PAMPs via Toll-like receptors (TLRs). This triggers signaling cascades, including the MyD88-dependent and TRIF-dependent pathways, leading to the activation of NF-κB and IRF3/7. These transcription factors induce the expression of pro-inflammatory cytokines, such as TNF-α and IL-12, which in turn stimulate IFN-γ production from lymphocytes.

Caption: Signaling pathways leading to IFN-γ production.

VDBP/GcMAF Production and Hypoxia Signaling

The regulation of VDBP production, particularly in the context of hypoxia, involves the Vitamin D Receptor (VDR) and downstream signaling pathways.

-

Hypoxia and VDR: Hypoxia can lead to a decrease in VDBP levels.[1] Vitamin D, through its receptor VDR, can counteract some of the effects of hypoxia.

-

VDR and NF-κB: The active form of vitamin D, 1,25(OH)2D3, has been shown to inhibit the hypoxia-induced nuclear translocation of the p65 subunit of NF-κB in a VDR-dependent manner.[16] This suggests that vitamin D signaling can suppress inflammatory pathways activated by hypoxia.

-

Oxidative Stress: Hypoxia induces the production of Reactive Oxygen Species (ROS). Vitamin D can reduce ROS production, and this effect is also dependent on the VDR.[16]

References

- 1. Vitamin D and Hypoxia: Points of Interplay in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Vitamin D Supplementation Suppresses Hypoxia-Stimulated Placental Cytokine Secretion, Hypertension and CD4+ T Cell Stimulation in Response to Placental Ischemia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Vitamin D Attenuates Hypoxia-Induced Injury in Rat Primary Neuron Cells through Downregulation of the Dual Oxidase 1 (DUOX1) Gene - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Acidic environment could modulate the interferon-γ expression: Implication on modulation of cancer and immune cells’ interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pH dependence of the reversible and irreversible thermal denaturation of gamma interferons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Extreme temperatures modulate gene expression in the airway epithelium of the lungs in mice and asthma patients - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. ovid.com [ovid.com]

- 10. mdpi.com [mdpi.com]

- 11. mdpi.com [mdpi.com]

- 12. Vitamin D Binding Protein: A Historic Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Frontiers | Vitamin D Binding Protein, Total and Free Vitamin D Levels in Different Physiological and Pathophysiological Conditions [frontiersin.org]

- 14. journals.asm.org [journals.asm.org]

- 15. profiles.wustl.edu [profiles.wustl.edu]

- 16. Vitamin D Prevents Hypoxia/Reoxygenation-Induced Blood-Brain Barrier Disruption via Vitamin D Receptor-Mediated NF-kB Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

The Genetic Blueprint of a Bio-Adhesive Powerhouse: Unraveling Mafp Expression in Mytilus edulis

A Technical Guide for Researchers and Drug Development Professionals

The remarkable underwater adhesion of the blue mussel, Mytilus edulis, has long been a subject of intense scientific scrutiny. This tenacity is primarily attributed to a suite of specialized proteins known as Mytilus adhesive foot proteins (Mafps), secreted by the mussel's foot. Understanding the genetic basis of Mafp expression is paramount for harnessing their potential in novel biocompatible adhesives and coatings. This technical guide provides an in-depth exploration of the core genetic components and regulatory mechanisms governing the production of these extraordinary proteins.

The Genetic Architecture of Mytilus Adhesive Foot Proteins

The production of the adhesive byssus is a complex process involving a family of this compound genes. Each gene encodes a protein with a specific role in adhesion, ranging from interfacial binding to cohesive plaque formation. While the complete repertoire of this compound genes in Mytilus edulis is still an active area of research, several key players have been identified and characterized. A recently assembled chromosome-scale genome for Mytilus edulis provides an invaluable resource for identifying the full complement of these genes and their regulatory landscapes.[1]

Key Adhesive Protein Genes in Mytilus edulis

| Gene | Protein | Key Characteristics |

| Mefp-1 (Fp-1) | Adhesive plaque matrix protein | A major component of the byssal plaque, rich in DOPA (3,4-dihydroxyphenylalanine) residues which are crucial for adhesion and cross-linking.[2] |

| Mefp-2 | DOPA-containing protein | Enriched in cystine, suggesting a role in the structural integrity of the plaque matrix through disulfide bond formation. |

| Mefp-3 | Foot protein-3 | A family of small, fast-curing adhesive proteins found at the plaque-substrate interface. |

| Mefp-5 | Foot protein-5 | Another key interfacial protein with a high DOPA content, thought to act as a primer for surface adhesion. |

This table summarizes some of the well-characterized Mytilus edulis foot protein genes. The nomenclature can vary in the literature, with "Mefp" and "Fp" often used interchangeably.

Transcriptional Regulation: The Control Center of Adhesion

The expression of this compound genes is tightly controlled at the transcriptional level, ensuring the timely and localized production of adhesive proteins within the mussel's foot. This regulation is orchestrated by a complex interplay of promoter and enhancer elements, and the transcription factors that bind to them.

While the specific promoter and enhancer sequences for most M. edulis this compound genes have not yet been fully elucidated, in silico analysis of the upstream regions of these genes in the assembled genome is a promising avenue for identifying putative regulatory motifs. Comparative genomics with other Mytilus species can further aid in the identification of conserved non-coding elements that may play a critical role in regulating this compound expression.

Hypothetical Model of this compound Gene Regulation:

The regulation of this compound genes is likely a multi-step process involving the activation of specific signaling pathways in response to environmental cues, leading to the recruitment of transcription factors to the regulatory regions of this compound genes.

Caption: A conceptual diagram illustrating the potential signaling pathway leading to this compound gene expression.

Experimental Protocols for Investigating this compound Gene Expression

A variety of molecular biology techniques are essential for dissecting the genetic basis of this compound expression. The following outlines key experimental protocols.

Gene Expression Analysis using Quantitative PCR (qPCR)

qPCR is a powerful technique for quantifying the expression levels of specific this compound genes in different tissues or under various environmental conditions.

Experimental Workflow for qPCR:

References

Methodological & Application

Recombinant Expression of Mytilus edulis Foot Proteins: Application Notes and Protocols for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

The remarkable underwater adhesive properties of the blue mussel, Mytilus edulis, have garnered significant interest for a wide range of applications, from biomedical adhesives and coatings to drug delivery systems. This strong and versatile adhesion is attributed to a family of specialized proteins known as Mytilus foot proteins (Mefps). The key to their adhesive strength lies in the post-translational modification of tyrosine residues to L-3,4-dihydroxyphenylalanine (DOPA), a catechol amino acid that can form strong covalent and non-covalent bonds with various surfaces.[1]

The limited availability of native Mefps from natural sources has driven the development of recombinant expression systems to produce these proteins in larger quantities. This document provides detailed application notes and protocols for the recombinant expression, purification, and modification of Mytilus edulis foot proteins, with a focus on Mefp-1, Mefp-3, and Mefp-5.

Data Presentation: Quantitative Analysis of Recombinant Mussel Foot Protein Production

The following tables summarize key quantitative data from various studies on the recombinant expression of mussel foot proteins. It is important to note that direct comparisons can be challenging due to variations in expression systems, protein constructs, and experimental conditions.

| Foot Protein | Expression System | Protein Construct | Yield | Reference |

| Mgfp-5 | E. coli | His₆-Mgfp-5 | ~40 mg/L | [2][3] |

| Mgfp-3A | E. coli | His₆-Mgfp-3A | Not specified, but noted as having a superior yield to Mgfp-5 | [4] |

| Mefp-3 | E. coli | SUMO-Mefp-3 | High yield (specifics not stated) | [1] |

| fp-3B (M. galloprovincialis) | E. coli | fp-3B | ~51 mg/L | [5] |

| fp-3B (M. galloprovincialis) | E. coli | fp-3B co-expressed with V. spinosum tyrosinase | 87 mg/L | [5] |

| Chimeric Mfp3-GvpA & Mfp5-CsgA | Pichia pastoris | pPICZα vector | High-level production (specifics not stated) | [6] |

Table 1: Comparison of Reported Yields for Recombinant Mussel Foot Proteins.

| Foot Protein | Purification Method | Purity | Yield | Reference |

| Mgfp-5 | Immobilized-metal affinity chromatography (IMAC) | >95% | ~7% | [2] |

| Mgfp-3A | Affinity chromatography | ~99% | Not specified | [4] |

| Mefp-3 | SUMO-fusion tag purification | High purity (specifics not stated) | Not specified | [1] |

Table 2: Purification Efficiency of Recombinant Mussel Foot Proteins.

| Foot Protein | Modification Method | DOPA Conversion Rate | Adhesive Strength | Reference |

| fp-3B (M. galloprovincialis) | Co-expression with V. spinosum tyrosinase | 57.18% | 2.9-fold higher than unmodified | [5] |

| Chimeric Mfp5-CsgA | Expressed in P. pastoris | 73.2% ± 2.6% | Not specified | [6] |

| Chimeric Mfp3-GvpA | Expressed in P. pastoris | 66.4% ± 3.5% | Not specified | [6] |

| fp-151 (hybrid) | In vitro tyrosinase treatment | Not specified | ~0.45 MPa | [7][8] |